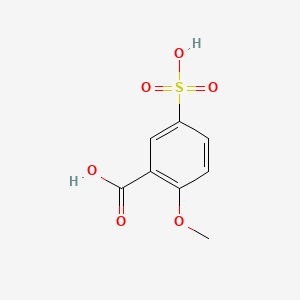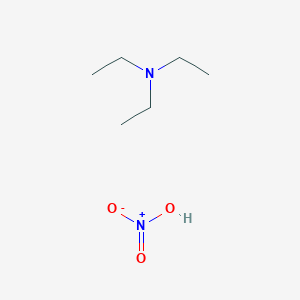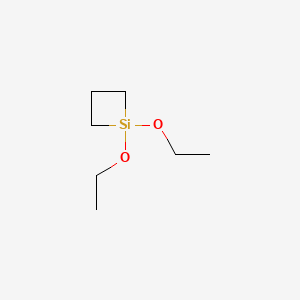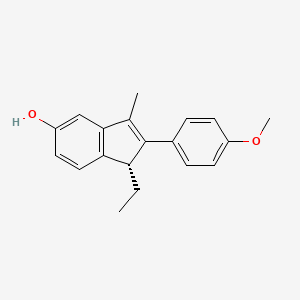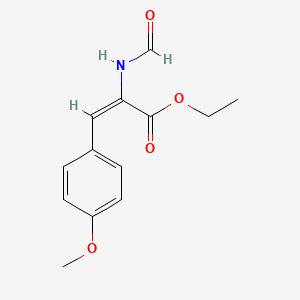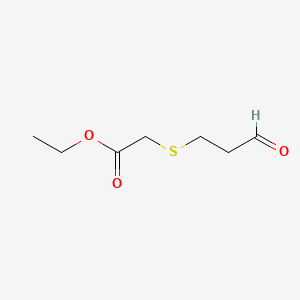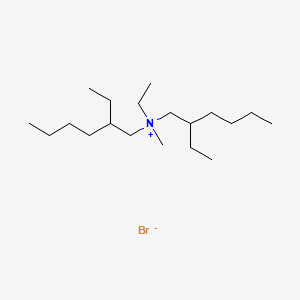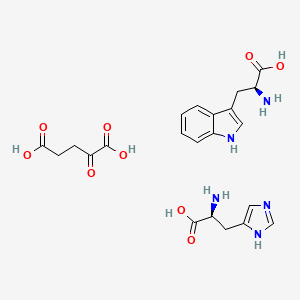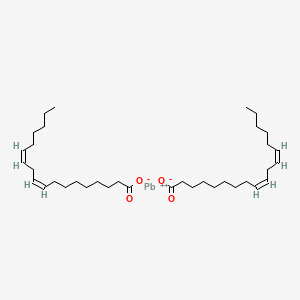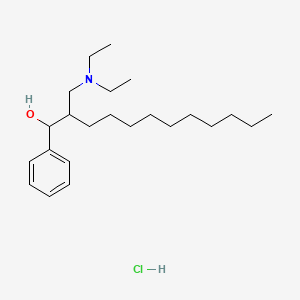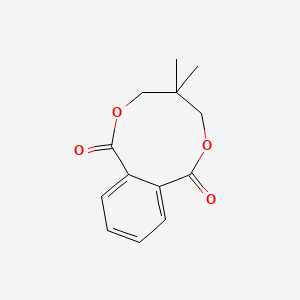
4-((Z)-Octadec-9-enyl)morpholinium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Z)-Octadec-9-enyl)morpholinium acetate is an ionic liquid that has gained attention due to its unique properties and potential applications in various fields. This compound consists of a morpholinium cation with a long alkyl chain and an acetate anion. The presence of the morpholinium group imparts both amine and ether functionalities, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-Octadec-9-enyl)morpholinium acetate typically involves the reaction of morpholine with octadec-9-enyl bromide to form the corresponding morpholinium bromide. This intermediate is then treated with sodium acetate to yield the desired acetate salt. The reaction conditions generally involve:
Step 1: Reacting morpholine with octadec-9-enyl bromide in an organic solvent such as acetonitrile at elevated temperatures.
Step 2: Treating the resulting morpholinium bromide with sodium acetate in water or an organic solvent to exchange the bromide ion with the acetate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to mix morpholine and octadec-9-enyl bromide.
Purification: Employing techniques such as crystallization or distillation to purify the intermediate and final product.
Ion exchange: Utilizing ion-exchange resins to efficiently replace the bromide ion with the acetate ion.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Z)-Octadec-9-enyl)morpholinium acetate can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form saturated morpholinium salts.
Substitution: The acetate ion can be replaced with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Ion-exchange resins or salts like sodium chloride (NaCl) can facilitate the exchange of the acetate ion.
Major Products
Oxidation: Formation of octadec-9-enyl alcohol, octadec-9-enyl aldehyde, or octadec-9-enoic acid.
Reduction: Formation of saturated morpholinium salts.
Substitution: Formation of morpholinium salts with different anions.
Wissenschaftliche Forschungsanwendungen
4-((Z)-Octadec-9-enyl)morpholinium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the dissolution of biopolymers like cellulose, facilitating the study of their properties and applications.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 4-((Z)-Octadec-9-enyl)morpholinium acetate involves its interaction with molecular targets through ionic and hydrogen bonding. The morpholinium cation can interact with negatively charged sites on biomolecules, while the long alkyl chain can insert into lipid bilayers, affecting membrane properties. The acetate anion can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in various environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholinium chloride: Similar structure but with a chloride anion instead of acetate.
N-methylmorpholinium acetate: Contains a methyl group instead of the long alkyl chain.
N-ethylmorpholinium acetate: Contains an ethyl group instead of the long alkyl chain.
Uniqueness
4-((Z)-Octadec-9-enyl)morpholinium acetate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes and hydrophobic substrates. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and drug delivery systems.
Eigenschaften
CAS-Nummer |
84696-70-8 |
|---|---|
Molekularformel |
C24H47NO3 |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
acetic acid;4-[(Z)-octadec-9-enyl]morpholine |
InChI |
InChI=1S/C22H43NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23;1-2(3)4/h9-10H,2-8,11-22H2,1H3;1H3,(H,3,4)/b10-9-; |
InChI-Schlüssel |
LYRKMUTVEOLDLG-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CCOCC1.CC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCN1CCOCC1.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


